4-(Phenylsulfonyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

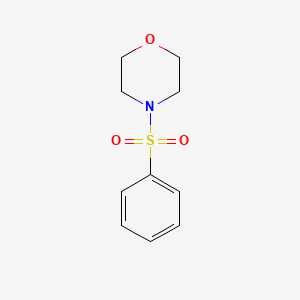

Structure

2D Structure

Properties

IUPAC Name |

4-(benzenesulfonyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXKXDGJVHZGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198343 | |

| Record name | Morpholine, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5033-21-6 | |

| Record name | 4-(Phenylsulfonyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5033-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5033-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Phenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylsulfonyl)morpholine is an organic compound belonging to the sulfonamide class, featuring a morpholine ring attached to a phenylsulfonyl group.[1][2] Its unique structural characteristics have garnered significant interest in medicinal chemistry and organic synthesis.[1] This molecule serves as a versatile building block for more complex structures and has been investigated for a range of biological activities, making it a compound of interest in drug discovery and development.[1]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | Source |

| CAS Number | 5033-21-6 | [1][3][4] |

| IUPAC Name | 4-(benzenesulfonyl)morpholine | [1] |

| Molecular Formula | C₁₀H₁₃NO₃S | [1][3] |

| Molecular Weight | 227.28 g/mol | [1][3] |

| Solubility | Poorly soluble in water; soluble in organic solvents and polar aprotic media. | [1] |

| Octanol-Water Partition Coefficient (LogP) | 1.07 | [1] |

Synthesis and Manufacturing

The primary and most widely used method for synthesizing this compound is the sulfonylation of morpholine.[1]

General Reaction Scheme

This reaction involves the nucleophilic substitution of morpholine on phenylsulfonyl chloride, typically in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is generally conducted under mild conditions.[1]

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

While specific laboratory-scale protocols can vary, a general procedure based on the sulfonylation reaction is as follows:

-

Dissolution of Reactants : Morpholine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel.

-

Addition of Base : A base, typically triethylamine, is added to the solution to act as an acid scavenger.

-

Addition of Sulfonylating Agent : Phenylsulfonyl chloride, dissolved in the same solvent, is added dropwise to the morpholine solution, usually at a controlled temperature (e.g., 0 °C to room temperature) to manage the exothermic reaction.

-

Reaction Monitoring : The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Purification : Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 10% HCl) to remove excess base and morpholine.[5] The organic layer is then separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Industrial Scale Synthesis

For larger-scale production, continuous flow reactors are increasingly employed.[1] This technology offers advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and potentially higher yields and purity.[1]

Chemical Reactivity

This compound can undergo several chemical transformations:

-

Oxidation : The phenylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.[1]

-

Reduction : The compound can be reduced to yield sulfoxide derivatives with reducing agents such as sodium borohydride.[1]

-

Substitution : The morpholine ring can participate in nucleophilic substitution reactions under basic conditions, allowing for the introduction of various functional groups.[1]

Biological Activity and Applications in Drug Development

This compound has demonstrated a range of biological activities, making it a valuable scaffold in drug discovery.

Anticancer Potential

This compound has been investigated for its potential therapeutic effects against cancer.[1] Research suggests it may be a promising candidate for treating conditions like triple-negative breast cancer (TNBC).[1][5]

A study focused on novel derivatives of this compound identified a lead compound, GL24, which exhibited a potent inhibitory effect on the growth of TNBC cells (MDA-MB-231) with a half-maximal inhibitory concentration (IC₅₀) of 0.90 µM.[6] Transcriptomic analysis revealed that GL24 induces multiple endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.[6] These pathways ultimately lead to cell-cycle arrest and apoptosis.[6]

Caption: Proposed mechanism of action for a this compound derivative in TNBC.

Modulation of Antibiotic Activity

This compound has been shown to modulate the activity of certain antibiotics against multidrug-resistant bacteria.[2] While it does not possess significant intrinsic antimicrobial activity (MIC ≥1024 μg/mL), it can enhance the efficacy of aminoglycosides like amikacin and gentamicin against Gram-negative strains.[2] For instance, in combination with amikacin, it reduced the MIC against a resistant Pseudomonas aeruginosa strain from 312.5 to 39.06 μg/mL.[2] This suggests its potential as an adjuvant in antibiotic therapy to combat bacterial resistance.[2]

Enzyme Inhibition

Studies have indicated that this compound can inhibit certain enzymes, such as tyrosinase and aldose reductase.[1] This inhibitory activity is crucial for understanding its pharmacological potential and exploring further therapeutic applications.[1]

Other Applications

Beyond its biological activities, this compound is utilized as:

-

A building block in organic synthesis for creating more complex molecules.[1]

-

An intermediate in the synthesis of specialty chemicals.[1]

Safety and Handling

Specific safety data for this compound is not extensively detailed in the provided search results. However, based on safety data for structurally related sulfonyl morpholine compounds, the following precautions are advised:

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[7][8][9]

-

Handling : Use in a well-ventilated area or under a chemical fume hood.[7][8] Avoid breathing dust and contact with skin and eyes.[7][8][9] Wash hands thoroughly after handling.[8]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8][9]

-

First Aid : In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[7][8] If on skin, wash off with plenty of water. If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[7][8]

Conclusion

This compound is a compound with significant potential, bridging the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with its diverse biological activities, particularly in anticancer research and as an antibiotic modulator, makes it a valuable molecule for further investigation. As research continues, particularly into its derivatives and their mechanisms of action, this compound is poised to remain a relevant scaffold in the development of novel therapeutics.

References

- 1. Buy this compound | 5033-21-6 [smolecule.com]

- 2. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Multipathway regulation induced by this compound derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.es [fishersci.es]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 4-(Benzenesulfonyl)morpholine: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(benzenesulfonyl)morpholine. It details the molecular structure, synthesis, and spectroscopic characterization of this compound. Furthermore, this guide explores its limited direct antimicrobial activity and, more significantly, the emerging role of the 4-(benzenesulfonyl)morpholine scaffold as a pharmacophore in the development of novel therapeutics, particularly in the context of triple-negative breast cancer. Detailed experimental protocols and data are presented to support researchers in the fields of medicinal chemistry and drug discovery.

Molecular Structure and Chemical Properties

4-(Benzenesulfonyl)morpholine is a chemical compound with the molecular formula C₁₀H₁₃NO₃S.[1] Its structure consists of a morpholine ring attached to a benzenesulfonyl group. The systematic IUPAC name for this compound is 4-(benzenesulfonyl)morpholine.[1]

Chemical Structure

Caption: 2D chemical structure of 4-(benzenesulfonyl)morpholine.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(benzenesulfonyl)morpholine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃S | [1] |

| Molecular Weight | 227.28 g/mol | [1] |

| IUPAC Name | 4-(benzenesulfonyl)morpholine | [1] |

| CAS Number | 5033-21-6 | [1] |

| SMILES | C1COCCN1S(=O)(=O)C2=CC=CC=C2 | [1] |

| XLogP3-AA | 0.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Spectroscopic Characterization

Synthesis

4-(Benzenesulfonyl)morpholine is typically synthesized via a nucleophilic substitution reaction between benzenesulfonyl chloride and morpholine.[2] The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is commonly used to neutralize the HCl byproduct.

Caption: General experimental workflow for the synthesis of 4-(benzenesulfonyl)morpholine.

Spectroscopic Data

The structural confirmation of 4-(benzenesulfonyl)morpholine is achieved through various spectroscopic techniques.

The ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure. The expected chemical shifts are summarized in Tables 2 and 3.

Table 2: ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Morpholine H (adjacent to N) | 2.8 - 3.2 | Triplet | 4H |

| Morpholine H (adjacent to O) | 3.6 - 3.9 | Triplet | 4H |

| Aromatic H (ortho to SO₂) | 7.8 - 8.0 | Multiplet | 2H |

| Aromatic H (meta and para to SO₂) | 7.4 - 7.7 | Multiplet | 3H |

Table 3: ¹³C NMR Spectral Data

| Carbon Atoms | Chemical Shift (δ, ppm) (Predicted) |

| Morpholine C (adjacent to N) | ~46 |

| Morpholine C (adjacent to O) | ~66 |

| Aromatic C (ipso) | ~138 |

| Aromatic C (ortho) | ~127 |

| Aromatic C (meta) | ~129 |

| Aromatic C (para) | ~133 |

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are presented in Table 4. In the FTIR spectrum, the bands between 3056 cm⁻¹ and 2977 cm⁻¹ are assigned as the C-H stretching mode of the aromatic ring.[3]

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 2980 - 2850 | Aliphatic C-H stretch |

| 1350 - 1300 | S=O asymmetric stretch |

| 1170 - 1140 | S=O symmetric stretch |

| 1120 - 1080 | C-O-C stretch |

| 950 - 910 | S-N stretch |

Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum of 4-(benzenesulfonyl)morpholine shows a molecular ion peak [M]⁺ at m/z 227.[1]

Table 5: Key Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 227 | High | [M]⁺ |

| 86 | High | [C₄H₈NO]⁺ |

| 56 | Medium | [C₃H₆N]⁺ |

Biological Activity and Applications

Antimicrobial Activity

Studies have shown that 4-(benzenesulfonyl)morpholine itself possesses limited direct antimicrobial activity. The Minimum Inhibitory Concentration (MIC) was found to be greater than 512 µg/mL for various bacterial and fungal strains. However, it has demonstrated potential as a modulator of antibiotic activity, enhancing the efficacy of aminoglycosides against certain Gram-negative bacteria.

Application in Cancer Research

The 4-(benzenesulfonyl)morpholine scaffold has emerged as a valuable pharmacophore in the design of novel anti-cancer agents. Derivatives of this compound have shown significant activity against triple-negative breast cancer (TNBC), an aggressive subtype with limited treatment options.[4][5]

One notable derivative, GL24, exhibited a low half-maximal inhibitory concentration (IC₅₀) value of 0.90 µM in MDA-MB-231 cells, a human breast cancer cell line.[4][5]

Transcriptomic analysis of TNBC cells treated with the 4-(benzenesulfonyl)morpholine derivative GL24 revealed the induction of multiple tumor-suppressive signaling pathways dependent on endoplasmic reticulum (ER) stress.[4][5] These pathways ultimately lead to cell-cycle arrest and apoptosis. The key pathways identified include the Unfolded Protein Response (UPR) and the p53 pathway.[4][5]

Caption: Proposed signaling cascade initiated by a 4-(benzenesulfonyl)morpholine derivative in TNBC cells.

Conclusion

4-(Benzenesulfonyl)morpholine is a readily synthesizable compound with a well-defined molecular structure. While its intrinsic biological activity appears limited, its chemical scaffold has proven to be a highly effective starting point for the development of potent and selective inhibitors for challenging therapeutic targets, most notably in the field of oncology. The ability of its derivatives to induce ER stress-mediated apoptosis in triple-negative breast cancer cells highlights the potential of this chemical class in addressing unmet medical needs. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of 4-(benzenesulfonyl)morpholine derivatives are warranted to advance these promising findings towards clinical applications.

References

- 1. 4-(Phenylsulfonyl)morpholine | C10H13NO3S | CID 95050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Multipathway regulation induced by this compound derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(Phenylsulfonyl)morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-(Phenylsulfonyl)morpholine, a molecule of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The structural and vibrational properties of this compound (C₁₀H₁₃NO₃S, Molecular Weight: 227.28 g/mol ) have been characterized using a suite of spectroscopic techniques.[1][2][3] The data presented in the following tables provide a quantitative summary of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments, respectively. A study on the structural and vibrational properties of 4-(benzenesulfonyl)-morpholine has been conducted using multinuclear (¹H and ¹³C) NMR.[1]

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 - 7.55 | m | 5H | Phenyl-H |

| 3.70 | t, J = 4.8 Hz | 4H | O-(CH₂)₂ |

| 3.05 | t, J = 4.8 Hz | 4H | N-(CH₂)₂ |

Note: This is a representative ¹H NMR data interpretation. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Data

The presence of the 4-substituted benzene ring is clearly identifiable in the ¹³C NMR spectrum.[1]

| Chemical Shift (δ) ppm | Assignment |

| 135.0 | Phenyl C (quaternary) |

| 133.0 | Phenyl C-H (para) |

| 129.0 | Phenyl C-H (ortho) |

| 127.5 | Phenyl C-H (meta) |

| 66.5 | O-C H₂ |

| 46.0 | N-C H₂ |

Note: This is a representative ¹³C NMR data interpretation. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 - 3050 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1360 - 1345 | Strong | Asymmetric SO₂ stretch |

| 1170 - 1150 | Strong | Symmetric SO₂ stretch |

| 1115 - 1085 | Strong | C-O-C stretch |

| 950 - 920 | Strong | S-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

| m/z | Relative Intensity (%) | Assignment |

| 227 | Moderate | [M]⁺ (Molecular Ion) |

| 141 | High | [M - C₄H₈NO]⁺ |

| 86 | High | [C₄H₈NO]⁺ |

| 77 | High | [C₆H₅]⁺ |

Note: This is a predicted fragmentation pattern. Actual fragmentation may vary based on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to provide a chemical shift reference (δ = 0.00 ppm).

-

The tube is capped and gently agitated to ensure complete dissolution of the sample.

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the entire proton chemical shift range.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for carbon).

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical scanning range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method (Electron Ionization - EI):

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺), which can then undergo fragmentation.

-

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the key structural features of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: 2D structure of this compound.

References

The Anti-Cancer Potential of 4-(Phenylsulfonyl)morpholine Derivatives in Triple-Negative Breast Cancer: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of 4-(phenylsulfonyl)morpholine derivatives, with a particular focus on the compound GL24, in the context of cancer therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the mechanism of action, experimental data, and relevant protocols.

Executive Summary

Recent investigations into novel anti-cancer agents have highlighted the potential of this compound as a key pharmacophore. A derivative of this compound, designated GL24, has demonstrated significant inhibitory effects against triple-negative breast cancer (TNBC) cells.[1][2] The primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, which subsequently triggers a cascade of tumor-suppressive signaling pathways. These pathways, including the Unfolded Protein Response (UPR), the p53 signaling pathway, and the G2/M cell cycle checkpoint, converge to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.[1][2] This document will detail the quantitative efficacy of GL24, the experimental methodologies used to determine its biological activity, and the signaling pathways implicated in its anti-cancer effects.

Quantitative Biological Activity of GL24

The anti-proliferative activity of GL24 was assessed against a panel of eight triple-negative breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of the compound. The results are summarized in the table below.

| Cell Line | IC50 (µM)[2] |

| MDA-MB-231 | 0.90 |

| MDA-MB-157 | Effective |

| Hs 578T | Ineffective |

| HCC1143 | > 40 |

| HCC38 | > 40 |

| BT-549 | > 40 |

| MDA-MB-453 | > 40 |

| MDA-MB-468 | > 40 |

Note: "Effective" indicates significant inhibition, though a precise IC50 value was not provided in the summarized source. "Ineffective" indicates a lack of significant inhibition.

The data clearly indicates that GL24 is most potent against the MDA-MB-231 cell line, with an IC50 value of 0.90 µM.[1][2]

Core Signaling Pathways and Mechanism of Action

The anti-cancer activity of GL24 is rooted in its ability to induce ER stress, which leads to the activation of several key signaling pathways culminating in cell cycle arrest and apoptosis.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

GL24 treatment disrupts protein folding homeostasis within the endoplasmic reticulum, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. In response, the cell activates the Unfolded Protein Response (UPR), a multi-faceted signaling network aimed at restoring ER function or, if the stress is irreparable, initiating apoptosis.

Caption: High-level overview of GL24's mechanism of action.

p53 Pathway Activation

The UPR, in response to ER stress, can activate the p53 tumor suppressor pathway.[1][2] Activated p53 translocates to the nucleus and induces the transcription of genes that promote apoptosis, thereby eliminating damaged cancer cells.

Caption: p53-mediated apoptotic pathway induced by ER stress.

G2/M Checkpoint and E2F Target Downregulation

Transcriptomic analysis revealed that GL24 treatment leads to the downregulation of genes involved in the G2/M checkpoint and E2F targets.[1][2] This disruption of the cell cycle machinery prevents cancer cells from progressing through mitosis, leading to cell cycle arrest and subsequent apoptosis.[1][2]

Caption: Induction of cell cycle arrest via G2/M checkpoint disruption.

Experimental Protocols

The following are summaries of the key experimental protocols employed in the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., GL24) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating agent (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the amount of DNA in each cell.

-

Data Interpretation: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Apoptosis Detection by Western Blot

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic cascade.

-

Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to an apoptosis-related protein (e.g., cleaved caspase-3, Bax, Bcl-2).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Conclusion

The this compound derivative GL24 represents a promising lead compound for the development of novel therapeutics for triple-negative breast cancer. Its mechanism of action, centered on the induction of ER stress and the subsequent activation of multiple tumor-suppressive pathways, provides a strong rationale for its anti-cancer activity. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

The Emerging Role of 4-(Phenylsulfonyl)morpholine as a Privileged Pharmacophore in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel and effective therapeutic agents is a continuous endeavor in medicinal chemistry. Within the vast landscape of chemical scaffolds, the 4-(phenylsulfonyl)morpholine moiety has recently gained significant attention as a promising pharmacophore. Its unique structural and electronic properties contribute to favorable interactions with various biological targets, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the this compound core in drug discovery, summarizing key findings, detailing experimental protocols, and visualizing pertinent biological pathways and workflows.

Introduction to the this compound Pharmacophore

The this compound scaffold combines the structural rigidity of the sulfonyl group with the conformational flexibility of the morpholine ring. The sulfonamide linkage is a well-established pharmacophore in its own right, known for its ability to act as a hydrogen bond donor and acceptor, and to engage in dipole-dipole interactions. The morpholine ring, a saturated heterocycle, is often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability. The combination of these two moieties in the this compound core creates a versatile building block for the design of novel bioactive molecules.

Therapeutic Applications and Biological Activities

Anticancer Activity

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents, particularly in the context of triple-negative breast cancer (TNBC). A study detailing the synthesis and evaluation of 23 novel derivatives identified a lead compound, GL24 , with significant cytotoxic activity against the MDA-MB-231 human breast cancer cell line.[1]

Table 1: Anticancer Activity of this compound Derivatives against MDA-MB-231 Cells [1]

| Compound | R Group | IC50 (µM) |

| GL24 (4m) | 4-fluorobenzyl | 0.90 |

| 4a | H | >40 |

| 4b | methyl | >40 |

| 4c | ethyl | >40 |

| 4d | propyl | 2.53 |

| 4e | isopropyl | 1.83 |

| 4f | cyclopropylmethyl | 2.01 |

| 4g | benzyl | 1.03 |

| 4h | 2-fluorobenzyl | 1.29 |

| 4i | 3-fluorobenzyl | 1.09 |

| 4j | 2,4-difluorobenzyl | 1.45 |

| 4k | 4-(trifluoromethyl)benzyl | 1.12 |

| 4l | 4-(trifluoromethoxy)benzyl | 1.18 |

| 4n | 4-chlorobenzyl | 1.01 |

| 4o | 4-bromobenzyl | 1.15 |

| 4p | 4-iodobenzyl | 1.32 |

Note: The table presents a selection of the 23 synthesized compounds for brevity.

The mechanism of action for GL24 was investigated through transcriptomic analysis, which revealed the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.[1] This leads to cell-cycle arrest and ultimately apoptosis in cancer cells.

Figure 1: Proposed mechanism of action for GL24 in TNBC cells.

Antimicrobial Activity

The core this compound structure has also been evaluated for its antimicrobial properties. While it exhibits weak direct antimicrobial activity, it has been shown to modulate the efficacy of existing antibiotics, particularly against multi-drug resistant (MDR) Gram-negative bacteria.[2]

A study investigated the ability of this compound to potentiate the activity of aminoglycoside antibiotics against resistant strains of Pseudomonas aeruginosa. The results demonstrated a significant reduction in the Minimum Inhibitory Concentration (MIC) of amikacin in the presence of the this compound compound.[2]

Table 2: Modulating Activity of this compound on Amikacin against P. aeruginosa 03 [2]

| Treatment | MIC of Amikacin (µg/mL) |

| Amikacin alone | 312.5 |

| Amikacin + this compound (128 µg/mL) | 39.06 |

This synergistic effect suggests that this compound could be a valuable adjuvant in combating antibiotic resistance.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward nucleophilic substitution reaction.[3]

Figure 2: General synthetic workflow for this compound derivatives.

Protocol for the Synthesis of this compound: [2]

-

Materials: Benzenesulfonyl chloride, morpholine, methanol, pyridine.

-

Procedure:

-

To a solution of morpholine (2 mmol) in a methanolic mixture of pyridine (5 mL) at approximately 0 °C, add benzenesulfonyl chloride (1 mmol) dropwise with stirring.

-

Continue stirring at 0 °C for 2 hours.

-

Filter the resulting solid precipitate and wash with a cold methanol solution.

-

Dry the solid to obtain the crude product.

-

Recrystallize the crude product from a hot methanol solution by slow solvent evaporation at room temperature to yield pure this compound.

-

Protocol for the Synthesis of GL24 (4m): [1]

-

Step 1: Synthesis of 3-(morpholinosulfonyl)benzoic acid.

-

To a solution of 3-(chlorosulfonyl)benzoic acid in dichloromethane (DCM), add morpholine and stir at room temperature for 2 hours.

-

Acidify the reaction mixture with 10% HCl and extract the product.

-

-

Step 2: Synthesis of 3-(morpholinosulfonyl)benzoyl chloride.

-

Treat the product from Step 1 with oxalyl dichloride in tetrahydrofuran (THF) at 55 °C for 16 hours.

-

-

Step 3: Synthesis of N-hydroxy-3-(morpholinosulfonyl)benzamide.

-

React the product from Step 2 with hydroxylamine hydrochloride in an aqueous NaOH solution and THF at room temperature for 16 hours.

-

-

Step 4: Synthesis of O-(3-(morpholinosulfonyl)benzoyl)hydroxylamine.

-

Treat the product from Step 3 with tosyl chloride and 4-dimethylaminopyridine (DMAP) in THF at room temperature for 16 hours.

-

-

Step 5: Synthesis of GL24.

-

React the product from Step 4 with 4-fluorobenzylamine and triethylamine (TEA) in THF at 50 °C for 16 hours to yield the final product, GL24.

-

Biological Assays

Cell Viability Assay (MTT Assay): [1]

-

Cell Culture: Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay: [2]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR)

The anticancer activity data for the this compound derivatives against MDA-MB-231 cells provides initial insights into the structure-activity relationship of this pharmacophore.

Figure 3: Key structure-activity relationships for anticancer activity.

-

The nature of the substituent on the second nitrogen atom of the linker significantly influences the anticancer potency.

-

Small, unsubstituted alkyl groups at this position result in a loss of activity.

-

The presence of a benzyl group is beneficial for activity.

-

Substitution on the phenyl ring of the benzyl group, particularly with halogens, can further enhance the cytotoxic effect, as exemplified by the potent activity of the 4-fluoro-substituted compound, GL24.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile pharmacophore in modern drug discovery. The initial findings in the fields of oncology and infectious diseases are highly encouraging and warrant further investigation. Future research should focus on expanding the chemical space around this core to explore its potential against a wider range of therapeutic targets. Detailed mechanistic studies and in vivo efficacy evaluations of lead compounds will be crucial for translating the promising in vitro results into clinically viable drug candidates. The continued exploration of the structure-activity relationships will undoubtedly guide the rational design of the next generation of this compound-based therapeutics.

References

- 1. Multipathway regulation induced by this compound derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Morpholine Scaffold: A Physicochemical Deep Dive for CNS Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Morpholine in CNS Drug Design

The quest for effective Central Nervous System (CNS) therapeutics is one of the most challenging endeavors in modern medicine, largely due to the formidable blood-brain barrier (BBB). Successful CNS drug candidates must possess a meticulously balanced set of physicochemical properties to ensure adequate brain penetration, target engagement, and a favorable safety profile. Among the various heterocyclic scaffolds employed in medicinal chemistry, the morpholine ring has emerged as a "privileged" structure, frequently incorporated to bestow advantageous properties upon CNS drug candidates.[1]

This technical guide provides an in-depth analysis of the key physicochemical properties of morpholine derivatives in the context of CNS drug discovery. We will explore how the unique structural and electronic features of the morpholine moiety influence lipophilicity, solubility, ionization, and metabolic stability. This guide will also furnish detailed experimental protocols for measuring these critical parameters and visualize key workflows and pathways relevant to the discovery process.

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, offers a unique combination of features. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic center.[1] Crucially, the pKa of the morpholine nitrogen is typically lower than that of analogous piperidines, which can be advantageous for modulating ionization at physiological pH, thereby improving the overall pharmacokinetic/pharmacodynamic (PK/PD) profile.[1] This fine-tuning of properties is essential for navigating the narrow physicochemical space required for successful CNS drugs.

Core Physicochemical Properties and Their Impact

Optimizing a compound for CNS activity requires a multiparameter approach. A widely recognized tool is the CNS Multiparameter Optimization (MPO) score, which combines six key physicochemical properties—lipophilicity (logP and logD), molecular weight (MW), topological polar surface area (TPSA), hydrogen bond donors (HBD), and pKa—into a single desirability score (0-6), where a higher score (≥4) indicates a greater probability of CNS drug-likeness.[2] This framework underscores the importance of a holistic view of a compound's properties.

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of BBB penetration. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH (typically 7.4) for ionizable compounds. For CNS drugs, a delicate balance is required: sufficient lipophilicity is needed to partition into the lipid membranes of the BBB, but excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and increased risk of metabolism and off-target toxicity. The optimal range for CNS drugs is generally considered to be a logD₇.₄ between 1 and 4.[3] The morpholine moiety can help modulate lipophilicity, often reducing it compared to more greasy carbocyclic or piperidine analogues.

Table 1: Lipophilicity of Selected Morpholine-Containing CNS Drugs

| Compound | logP | logD (pH 7.4) | Therapeutic Class |

| Viloxazine | 1.10 - 1.56 | ~1.1 | Norepinephrine Reuptake Inhibitor[2][4][5] |

| Reboxetine | 3.1 | ~2.5 (est.) | Norepinephrine Reuptake Inhibitor[6] |

| Fenbutrazate | 4.3 | ~4.3 | Psychostimulant[7] |

Aqueous Solubility

Adequate aqueous solubility is a prerequisite for drug absorption, formulation, and distribution. Poor solubility can severely limit oral bioavailability and complicate the development of intravenous formulations. The morpholine ring, with its polar ether oxygen and the basic nitrogen that can be protonated to form a charged species, generally enhances the aqueous solubility of a molecule compared to its carbocyclic counterparts.

Table 2: Aqueous Solubility of Selected Morpholine-Containing CNS Drugs

| Compound | Form | Aqueous Solubility | Conditions |

| Viloxazine | Base | 2.3 mg/mL (intrinsic) | -[2][4] |

| Viloxazine | HCl Salt | 78 mg/mL | 37 °C[2][4] |

| Reboxetine | Mesylate Salt | ~10 mg/mL | PBS, pH 7.2[8] |

Ionization Constant (pKa)

The pKa of a drug molecule dictates its ionization state at a given pH. For CNS drugs, which are often basic amines, the pKa is critical. A high pKa (>10) means the compound will be almost fully protonated (charged) at physiological pH 7.4. While this can improve solubility, the charged species generally has poor passive permeability across the BBB. A lower pKa (ideally between 7.5 and 9.5) allows for a significant fraction of the neutral, more lipophilic species to be present in equilibrium, facilitating BBB penetration. The electron-withdrawing effect of the morpholine oxygen reduces the basicity of the nitrogen atom, resulting in a pKa that is typically 1-2 units lower than that of an analogous piperidine, a feature often exploited in CNS drug design.[1]

Table 3: pKa of Selected Morpholine-Containing CNS Drugs

| Compound | Most Basic pKa | Comments |

| Viloxazine | 8.47 | The morpholine nitrogen provides a basic center within the optimal range for CNS drugs.[2][4] |

| Reboxetine | ~9.0 (est.) | The basicity of the morpholine nitrogen is crucial for its activity. |

Metabolic Stability

The metabolic stability of a drug determines its half-life and duration of action. The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes. The morpholine ring is generally considered metabolically robust but can be a site of oxidation, typically at the carbons adjacent to the nitrogen or oxygen, N-dealkylation, or ring-opening.[9] Understanding these pathways is crucial for designing compounds with appropriate pharmacokinetic profiles. In vitro assays using human liver microsomes (HLM) are the standard for assessing metabolic stability early in drug discovery.

Table 4: In Vitro Metabolic Stability of Morpholine-Containing CNS Drugs

| Compound | Primary Metabolizing Enzyme(s) | In Vitro Half-life (HLM) | Comments |

| Reboxetine | CYP3A4 | Data not specified, but extensively metabolized.[10][11] | The primary route of elimination is hepatic metabolism.[11] |

| Viloxazine | CYP2D6 | Data not specified, but rapidly metabolized.[12] | 5-hydroxylation followed by glucuronidation is the major metabolic route in humans.[12] |

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is fundamental to drug discovery. Below are detailed protocols for the key assays discussed.

Determination of logP/logD (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining partition coefficients.[10]

-

Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate this aqueous phase with 1-octanol by mixing vigorously and allowing the layers to separate. Similarly, saturate 1-octanol with the PBS solution.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated 1-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound stock solution to achieve a final concentration that is detectable in both phases.

-

Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value. For non-ionizable compounds, this value is the logP.

Measurement of Thermodynamic Aqueous Solubility

This method determines the equilibrium solubility of a compound in its solid state.[13]

-

Compound Addition: Accurately weigh a small amount of the solid test compound (e.g., 1-2 mg) into a glass vial, ensuring an excess of solid material will remain after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaking incubator or on a rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[13]

-

Sample Preparation: After incubation, allow the vials to stand so that the excess solid can settle. Carefully filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions, typically reported in µg/mL or µM.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[3]

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[3]

-

Sample Preparation: Dissolve an accurately weighed amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[14]

-

Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently. Immerse the calibrated pH electrode and the tip of an automated burette into the solution. Purge the solution with nitrogen to prevent CO₂ absorption.[3]

-

Titration: For a basic compound, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, titrate with a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments and record the pH after the reading stabilizes at each point.[14]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, corresponding to the pH at the half-equivalence point. Specialized software is often used to calculate the pKa from the inflection point of the curve. Perform the titration in triplicate to ensure reproducibility.[14]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of metabolism of a compound by Phase I enzymes.[15]

-

Reagent Preparation:

-

Test Compound: Prepare a 1 mM stock solution in DMSO.

-

Liver Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in a cold phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH Regenerating System: Prepare a solution containing co-factors such as NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer.[15]

-

-

Incubation:

-

In a 96-well plate, add the HLM solution and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

-

Time Points and Reaction Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

-

-

Analysis:

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line (k) is determined.

-

The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .

-

Visualizing Key Concepts in CNS Drug Discovery

Diagrams are powerful tools for conceptualizing complex biological pathways and experimental processes. The following have been generated using the Graphviz DOT language to illustrate key workflows.

Caption: A generic GPCR signaling pathway often targeted by CNS drugs.

Caption: An iterative workflow for CNS drug discovery and development.

Conclusion

The morpholine scaffold is a valuable tool in the medicinal chemist's arsenal for designing CNS drug candidates. Its ability to favorably modulate key physicochemical properties—lipophilicity, solubility, pKa, and metabolic stability—provides a strategic advantage in the multiparameter optimization challenge required to achieve BBB penetration and desirable drug-like properties. By carefully considering the impact of the morpholine moiety and rigorously applying the experimental protocols outlined in this guide, researchers can enhance their ability to design and identify novel therapeutics for neurological and psychiatric disorders. The continued exploration of morpholine derivatives, guided by a deep understanding of their physicochemical behavior, will undoubtedly lead to the next generation of successful CNS drugs.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CNS MPO (CXN) [squonk.it]

- 4. researchgate.net [researchgate.net]

- 5. Fenbutrazate | C23H29NO3 | CID 20395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and in vitro drug-drug interaction assessment of viloxazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. optibrium.com [optibrium.com]

- 11. tandfonline.com [tandfonline.com]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lipophilicity and LogP Value of 4-(Phenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity and octanol-water partition coefficient (LogP) of 4-(Phenylsulfonyl)morpholine, a key physicochemical parameter influencing its behavior in biological systems. This document details reported LogP values, outlines standardized experimental protocols for its determination, and presents a visual workflow of the gold-standard shake-flask method.

Core Concept: Lipophilicity and the Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical property in drug discovery and development. It significantly impacts a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile. The most common method for quantifying lipophilicity is by determining the partition coefficient (P), which represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. The logarithm of this ratio is known as the LogP value.

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). For drug candidates, a balanced LogP is often sought to ensure adequate membrane permeability and aqueous solubility.

Quantitative Data for this compound

The lipophilicity of this compound has been determined through both experimental and computational methods. The following table summarizes the reported LogP values.

| Parameter | Value | Source | Notes |

| LogP | 1.07 | Smolecule[1] | Indicates moderate lipophilicity. |

| LogP | 0.7075 | ChemScene[2] | Computationally derived value. |

| XLogP3-AA | 0.7 | PubChem[3] | Computationally derived value. |

The variance in these values highlights the distinction between experimentally determined and computationally predicted LogP values. While computational models provide rapid estimations, experimental determination remains the benchmark for accuracy. The value of 1.07 suggests that this compound possesses a moderate degree of lipophilicity, which may indicate favorable pharmacokinetic properties for membrane permeation.[1]

Experimental Protocols for LogP Determination

The determination of a compound's LogP value can be achieved through several well-established experimental methods. The shake-flask method is considered the "gold standard" due to its direct measurement of the partition coefficient.[4][5] High-Performance Liquid Chromatography (HPLC) offers a faster, indirect alternative.

Shake-Flask Method (Gold Standard)

This classical and widely recognized method directly measures the partitioning of a solute between n-octanol and water (or a suitable buffer, commonly at pH 7.4 to mimic physiological conditions).[5][6]

Principle: A known amount of the compound is dissolved in a biphasic system of pre-saturated n-octanol and water/buffer. The mixture is agitated until equilibrium is reached, allowing the compound to distribute between the two phases. The phases are then separated, and the concentration of the compound in each phase is determined analytically.

Detailed Methodology:

-

Preparation of Phases:

-

Sample Preparation:

-

Partitioning:

-

A precise volume of the stock solution is added to a vessel containing known volumes of the pre-saturated n-octanol and aqueous phases. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.[6]

-

The vessel is sealed and shaken vigorously at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2 hours) to ensure equilibrium is reached.[8]

-

The mixture is then allowed to stand undisturbed (e.g., overnight) for complete phase separation.[8] Emulsion formation can be a challenge with this method.[8]

-

-

Analysis:

-

Aliquots are carefully taken from both the n-octanol and aqueous layers, avoiding contamination between the phases.[5]

-

The concentration of this compound in each aliquot is quantified using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[5]

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is then determined by taking the base-10 logarithm of P.

-

HPLC-Based Method

Reverse-phase HPLC (RP-HPLC) provides a rapid and automated indirect method for estimating LogP values.[9][10]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value. A calibration curve is generated using a series of standard compounds with well-documented LogP values. The LogP of the test compound is then interpolated from this curve based on its retention time.

Detailed Methodology:

-

System Preparation:

-

An RP-HPLC system with a C18 column is used.

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

-

Calibration:

-

A set of standard compounds with a range of known LogP values is injected into the HPLC system.

-

The retention factor (k') for each standard is calculated from its retention time.

-

A calibration curve is constructed by plotting the known LogP values of the standards against their corresponding log k' values.

-

-

Sample Analysis:

-

A solution of this compound is injected into the same HPLC system under identical conditions.

-

Its retention time is measured, and the log k' is calculated.

-

-

LogP Estimation:

-

The LogP value for this compound is then determined by using the regression equation from the calibration curve.[9]

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the gold-standard shake-flask method for LogP determination.

Caption: Workflow for LogP determination via the shake-flask method.

Conclusion

The lipophilicity of this compound, quantified by a LogP value in the range of approximately 0.7 to 1.1, indicates a moderately lipophilic character. This property is crucial for its potential applications in medicinal chemistry, as it suggests a favorable balance between aqueous solubility and lipid membrane permeability. The standardized experimental protocols, particularly the shake-flask method, provide a reliable means of accurately determining this critical physicochemical parameter, which is essential for guiding further research and development of this and related compounds.

References

- 1. Buy this compound | 5033-21-6 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C10H13NO3S | CID 95050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide on the Safety and Toxicity Profile of 4-(Phenylsulfonyl)morpholine

Disclaimer: This document aims to provide a comprehensive overview of the safety and toxicity profile of 4-(Phenylsulfonyl)morpholine. However, a thorough literature search revealed a significant lack of direct toxicological data for this specific compound. Therefore, this guide summarizes the available information on structurally related compounds, namely Morpholine and Morpholine-4-sulfonyl chloride , to provide an inferred safety profile. The information on these related compounds should be interpreted with caution and is not a direct representation of the toxicological properties of this compound. Furthermore, data on the cytotoxic activity of a derivative is included to provide context on its biological activity.

Executive Summary

This compound is a morpholine derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents.[1] Despite its scientific interest, there is a notable absence of publicly available, direct experimental data on its safety and toxicity. This guide provides a detailed review of the toxicological data for the parent amine, Morpholine, and a closely related analog, Morpholine-4-sulfonyl chloride, to infer potential hazards. Additionally, the cytotoxic effects of a this compound derivative in the context of cancer research are presented. Researchers, scientists, and drug development professionals are advised to consider this information as a preliminary assessment and to conduct appropriate safety studies for this compound itself.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃S | [2][3] |

| Molecular Weight | 227.28 g/mol | [2][3] |

| CAS Number | 5033-21-6 | [2][3] |

| Appearance | No data available | |

| Solubility | No data available | |

| LogP | 0.7 | [2] |

Toxicological Data (Inferred from Related Compounds)

Due to the absence of direct toxicological data for this compound, this section presents data for Morpholine and Morpholine-4-sulfonyl chloride.

Acute Toxicity

3.1.1. Morpholine

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 1050 mg/kg | [4] |

| LD50 | Rat (female) | Oral | 1,050 mg/kg | [4] |

| LC50 (4-hour) | Rat | Inhalation | <24.8 mg/L (nominal) | [4] |

| LC50 (4-hour) | Rat | Inhalation | >23.6 mg/L | [4] |

3.1.2. Morpholine-4-sulfonyl chloride

No quantitative acute toxicity data (e.g., LD50, LC50) was found in the search results.

Skin and Eye Irritation

3.2.1. Morpholine

| Test | Species | Result | Source |

| Skin Irritation | Rabbit | Corrosive | [5] |

| Eye Irritation | Rabbit | Corrosive | [5] |

3.2.2. Morpholine-4-sulfonyl chloride

The GHS classification indicates that it causes skin and serious eye irritation.[6]

Genotoxicity

No direct genotoxicity data for this compound was identified. For the parent compound, Morpholine, the data is mixed.

3.3.1. Morpholine

| Test | System | Result | Source |

| Ames Test | Salmonella typhimurium | No effects observed | [7] |

| Chromosomal Aberrations | Chinese hamster bone marrow cells | Possible cytogenic effects (breaks) | [7] |

| DNA Damage Assay | - | No effects observed | [7] |

| Mouse Lymphoma Assay | Mouse lymphoma cells | Small increase in tk locus mutations | [8] |

| Morphological Transformation | BALB/c 3T3 cells | Increased frequency | [8] |

Carcinogenicity

3.4.1. Morpholine

There is inadequate evidence in experimental animals for the carcinogenicity of morpholine.[8] It is not classifiable as to its carcinogenicity to humans (Group 3).[8]

Reproductive and Developmental Toxicity

No data was found for this compound or Morpholine-4-sulfonyl chloride. For Morpholine, available information indicates it does not cause reproductive and developmental toxicity.[5]

Cytotoxicity of a this compound Derivative

A study on novel this compound derivatives for the treatment of triple-negative breast cancer (TNBC) identified a potent compound, GL24 (4m).[9]

| Compound | Cell Line | Parameter | Value | Source |

| GL24 (4m) | MDA-MB-231 | IC50 | 0.90 µM | [9][10] |

This indicates that derivatives of this compound can exhibit significant biological activity, in this case, cytotoxicity against cancer cells.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available due to the lack of studies. However, standardized protocols such as those from the Organisation for Economic Co-operation and Development (OECD) would be appropriate for future studies.

-

Acute Oral Toxicity: Typically follows OECD Guideline 401, involving administration of the substance by gavage to fasted animals.[11]

-

Ames Test (Bacterial Reverse Mutation Test): Conducted according to OECD Guideline 471, using various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[12]

-

In Vitro Chromosomal Aberration Test: Follows OECD Guideline 473, using cultured mammalian cells (e.g., human peripheral blood lymphocytes) to identify structural chromosomal abnormalities.[13]

-

Fish, Acute Toxicity Test: As per OECD Guideline 203, fish are exposed to the test substance for 96 hours to determine the LC50.[1]

Visualizations

Inferred Hazard Identification Workflow

The following diagram illustrates a logical workflow for inferring the potential hazards of this compound based on available data from related compounds.

Caption: A flowchart outlining the process of inferring the toxicological profile of this compound.

Signaling Pathway of a this compound Derivative (GL24)

Based on a study of the derivative GL24, the following signaling pathway leading to cancer cell death has been proposed.[9]

Caption: A diagram illustrating the proposed mechanism of action for the derivative GL24.

Conclusion and Recommendations

There is a critical lack of direct safety and toxicity data for this compound. The available information on related compounds, such as Morpholine, suggests potential for acute toxicity and skin/eye irritation. The genotoxicity profile of Morpholine is inconclusive.

The cytotoxic activity of a this compound derivative in a cancer cell line highlights the biological potential of this chemical scaffold.

For any research or development involving this compound, it is strongly recommended that a comprehensive toxicological assessment be conducted. This should include, at a minimum:

-

Acute toxicity studies (oral, dermal, inhalation).

-

Skin and eye irritation studies.

-

A battery of in vitro genotoxicity tests (e.g., Ames test, chromosomal aberration assay).

-

In vivo genotoxicity testing if in vitro results are positive.

-

Repeated dose toxicity studies.

Until such data is available, this compound should be handled with appropriate caution, assuming it may possess hazards similar to or greater than its parent compound, Morpholine.

References

- 1. oecd.org [oecd.org]

- 2. This compound | C10H13NO3S | CID 95050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EVALUATION OF DATA FROM SHORT-TERM GENETIC TESTING OF ANTICHOLINERGIC CHEMICALS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. Multipathway regulation induced by this compound derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

The Enduring Scaffold: An In-depth Guide to the Discovery and History of N-Substituted Morpholines

Introduction

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, stands as a cornerstone in the field of medicinal chemistry.[1][2][3][4][5] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa that enhances aqueous solubility and brain permeability, have made it a privileged scaffold in drug design.[4][5] The ability to readily introduce a wide variety of substituents at the nitrogen atom (N-substitution) allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Consequently, the N-substituted morpholine motif is a recurring feature in a multitude of FDA-approved drugs, validating its importance in the development of therapeutic agents.[6] This technical guide provides a comprehensive exploration of the discovery of the morpholine core, the historical evolution of its N-substituted derivatives, and their profound impact on modern drug development, tailored for researchers, scientists, and drug development professionals.

Discovery and Early Synthesis of the Morpholine Core

The history of morpholine is intrinsically linked to the pioneering era of heterocyclic chemistry in the late 19th century. The naming of the compound is attributed to the German chemist Ludwig Knorr, who, during his extensive work on alkaloids, incorrectly postulated that this heterocyclic ring was a core component of the morphine structure.[2] While this hypothesis was later disproven, the name "morpholine" has persisted.